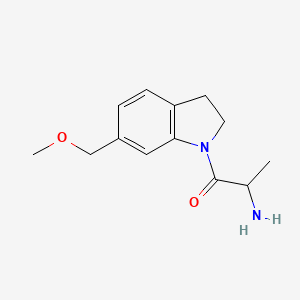

2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one

Description

2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is a synthetic organic compound featuring an indoline scaffold substituted with a methoxymethyl group at the 6-position and a propan-1-one moiety linked to an amino group. The methoxymethyl substituent likely enhances lipophilicity and metabolic stability compared to polar groups like hydroxymethyl, influencing bioavailability and target binding .

Properties

IUPAC Name |

2-amino-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9(14)13(16)15-6-5-11-4-3-10(8-17-2)7-12(11)15/h3-4,7,9H,5-6,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSDHAQBDHIYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C1C=C(C=C2)COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit acetylcholine esterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound may interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown cytotoxic effects against various cancer cell lines, such as human colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23). These effects are likely mediated through the induction of apoptosis and inhibition of cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the inhibition of acetylcholine esterase by this compound is mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity. Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enhanced cholinergic transmission and cytotoxicity against cancer cells. At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets. These interactions can affect the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its overall pharmacokinetic profile and biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can affect its overall efficacy and toxicity.

Biological Activity

2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It appears to modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may exert these effects by reducing oxidative stress and inflammation in neuronal cells.

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Cell Viability Assay | MCF-7 (Breast Cancer) | 5 µM | Apoptosis induction |

| Neurotoxicity Assay | SH-SY5Y (Neuroblastoma) | 10 µM | Oxidative stress reduction |

| Migration Assay | A549 (Lung Cancer) | 8 µM | Inhibition of cell migration |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant reduction of cell viability, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Study : In a model of Parkinson's disease using SH-SY5Y cells, the compound was shown to reduce cell death induced by neurotoxic agents, supporting its role as a neuroprotective agent.

- Metastasis Inhibition : Research on A549 lung cancer cells indicated that the compound could effectively inhibit migration, which is crucial for preventing metastasis in cancer patients.

Comparison with Similar Compounds

Substituent Effects: Methoxymethyl vs. Hydroxymethyl

A direct analog, 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one (CAS: 2091620-39-0), differs only in the substitution of methoxymethyl with hydroxymethyl. Key differences include:

| Property | 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one | 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one |

|---|---|---|

| Molecular Formula | C13H18N2O2 | C12H16N2O2 |

| Molecular Weight (g/mol) | 234.30 | 220.27 |

| Substituent Polarity | Moderate (methoxymethyl) | High (hydroxymethyl) |

| Solubility | Likely higher in organic solvents | Higher aqueous solubility due to -OH group |

| Metabolic Stability | Enhanced (methoxy resists oxidation) | Lower (hydroxymethyl prone to glucuronidation) |

The hydroxymethyl analog’s increased polarity may limit blood-brain barrier penetration, whereas the methoxymethyl variant’s lipophilicity could favor central nervous system activity .

Pharmacological Analogues: MCHR1 Antagonists

highlights FE@SNAP , a fluoroethylated MCHR1 antagonist with a 6-(methoxymethyl)indolinyl group. Structural parallels include:

- Receptor Binding : The methoxymethyl group in FE@SNAP contributes to optimal binding to melanin-concentrating hormone receptor 1 (MCHR1), likely through hydrophobic interactions with receptor pockets .

- Stereochemical Influence: Enantiomers of SNAP-7941 (e.g., (+)-SNAP-7941) show distinct binding affinities, suggesting that the stereochemistry of the methoxymethylindolinyl moiety in this compound could critically impact its pharmacological profile .

Indoline-Based Quinoline Derivatives

Patented compounds in –6, such as methyl 1-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl)-indoline-2-carboxylate, incorporate methoxymethyl or benzyloxy groups on indoline. These derivatives demonstrate:

- Targeted Modifications : Methoxymethyl groups are employed to balance solubility and membrane permeability in kinase inhibitors or receptor antagonists.

- Synergistic Functional Groups: Combining methoxymethyl with electron-withdrawing groups (e.g., cyano) may enhance electronic effects on aromatic systems, altering binding kinetics .

Brominated Phenethylamine Derivatives

Research Findings and Implications

- Computational Predictions: Tools like AutoDock Vina () could model the binding poses of this compound, predicting affinity for targets like MCHR1 or kinase enzymes .

- Synthetic Feasibility : The methoxymethyl group’s stability under synthetic conditions (e.g., acidic/basic environments) may simplify manufacturing compared to hydrolytically sensitive groups .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one generally involves:

- Formation of the indoline ring system with a methoxymethyl substituent at the 6-position.

- Introduction of the amino-propanone side chain at the nitrogen atom of the indoline.

- Use of hydrochloric acid-mediated reactions to form amino alcohol or amino ketone intermediates.

- Purification and isolation via distillation, filtration, or crystallization.

Preparation of the Amino-Propanone Moiety

Research on related compounds such as (S)-2-amino-1-propanol (L-alaninol) offers insight into the preparation of the amino-propanone fragment, which is structurally related to the target compound’s side chain.

Key Steps:

- Starting Material: (S)-1-methoxy-2-propylamine, which upon reaction with hydrochloric acid forms the hydrochloride salt of (S)-2-amino-1-propanol.

- Reaction Conditions:

- Reaction with 2 to 5 equivalents of 30–40% aqueous hydrochloric acid, preferably 37% strength.

- Two main reaction modes:

- Autoclave reaction: Stirring at 90–140 °C under 3–45 bar pressure for 1–12 hours.

- Reflux reaction: Heating at 100 °C under atmospheric pressure for 30–60 hours with intermittent addition of hydrochloric acid.

- Work-up:

- Distillation to remove water, yielding a viscous oil-like hydrochloride salt.

- Neutralization with inorganic base (e.g., NaOH) to pH > 10.

- Extraction and purification using solvents like xylene and polyglycol ethers.

- Final distillation under reduced pressure (2–6 mbar) to isolate pure amino-propanol or amino-propanone derivatives.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| I | (S)-1-methoxy-2-propylamine + 2–5 eq HCl | Formation of (S)-2-amino-1-propanol hydrochloride |

| II | Autoclave: 90–140 °C, 3–45 bar, 1–12 h or reflux 100 °C, 30–60 h | Complete conversion confirmed by GC/NMR |

| III | Distillation to remove water | Viscous hydrochloride salt |

| IV | Neutralization with NaOH to pH ~14 | Free amino-propanol |

| V | Extraction and distillation | Purified amino-propanol or amino-propanone |

These steps are well-documented in patents US20100240928A1 and US8344182B2, which describe efficient, scalable processes for the preparation of chiral amino alcohols and related compounds.

Functionalization of the Indoline Ring

The 6-(methoxymethyl) substitution on the indoline ring is typically introduced via:

- Electrophilic substitution on the indoline aromatic ring using methoxymethyl chloride or related reagents.

- Protection/deprotection strategies to selectively functionalize the 6-position without affecting the nitrogen.

- Formation of the N-substituted indoline by alkylation with the amino-propanone intermediate or its precursor.

Coupling of Indoline and Amino-Propanone Units

The key step in synthesizing this compound is the N-alkylation of the indoline nitrogen with the amino-propanone moiety. This can be achieved by:

- Reacting the indoline derivative with a suitable activated amino-propanone intermediate (e.g., a halide or tosylate derivative).

- Using bases or catalysts to promote nucleophilic substitution.

- Controlling reaction parameters (temperature, solvent, stoichiometry) to maximize yield and stereochemical integrity.

Purification and Characterization

- Purification: Typically involves recrystallization, column chromatography, or distillation under reduced pressure.

- Characterization: Confirmed by NMR, GC, and mass spectrometry to ensure the correct structure and purity.

Summary Table of Preparation Methods

| Preparation Stage | Method/Conditions | Key Notes |

|---|---|---|

| Amino-propanone synthesis | Reaction of (S)-1-methoxy-2-propylamine with HCl (37%), autoclave or reflux | High conversion, chiral purity maintained |

| Indoline functionalization | Electrophilic substitution with methoxymethyl chloride | Selective 6-position substitution |

| Coupling step | N-alkylation of indoline nitrogen with amino-propanone intermediate | Requires controlled conditions for yield |

| Purification | Distillation, crystallization, chromatography | Ensures high purity and removal of impurities |

| Characterization | NMR, GC, MS | Confirms structure and stereochemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.